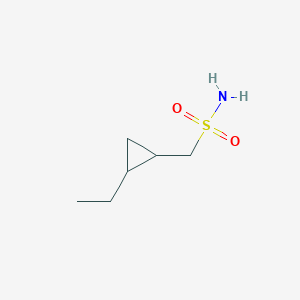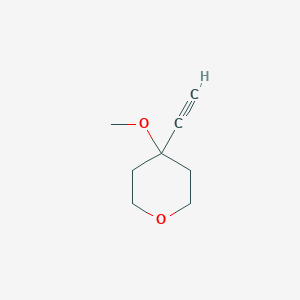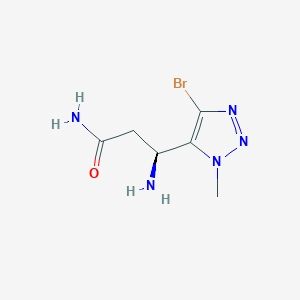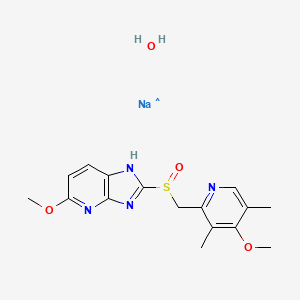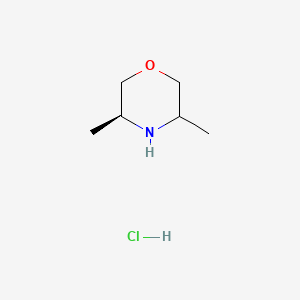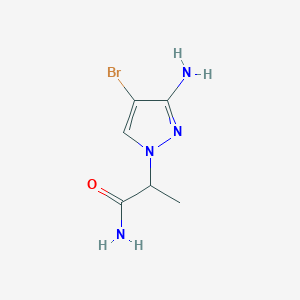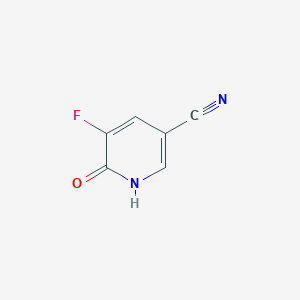
5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile is an organic compound with the molecular formula C6H3FN2O. It is a derivative of pyridine, characterized by the presence of a fluorine atom, a carbonitrile group, and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate pyridine derivatives with fluorinating agents. One common method includes the use of fluorine-containing reagents under controlled conditions to introduce the fluorine atom into the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and carbonitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile: Similar structure but with a methyl group instead of a hydrogen atom.
2-Amino-4-chloro-5-fluoro-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Contains additional amino and chloro groups.
Uniqueness
5-Fluoro-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H3FN2O |
|---|---|
Molekulargewicht |
138.10 g/mol |
IUPAC-Name |
5-fluoro-6-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) |
InChI-Schlüssel |
YHUGDEXFZPYERY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC=C1C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-6-iodo-2-methylbenzo[d]thiazole](/img/structure/B13059432.png)
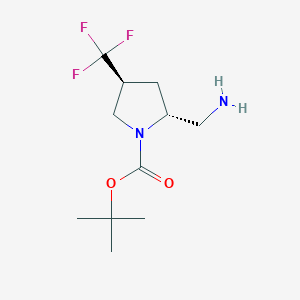
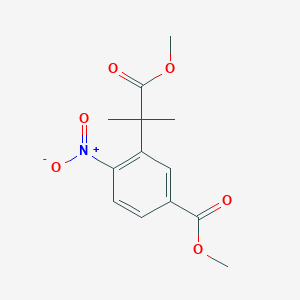

![2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid](/img/structure/B13059465.png)


